N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide
Description
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide is a synthetic acetamide derivative featuring a benzoxazole core and a 4-tert-butylphenoxy substituent. This compound shares structural similarities with several pharmacologically active acetamides, which often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-17-20(25-28-22-9-5-6-11-23(22)31-25)8-7-10-21(17)27-24(29)16-30-19-14-12-18(13-15-19)26(2,3)4/h5-15H,16H2,1-4H3,(H,27,29) |
InChI Key |
JLLOMPKNJZEZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the substituted benzoxazole derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated precursors and nucleophiles such as alkoxides or amines are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with key analogues identified in the literature:
Key Observations:
Core Heterocycle : The benzoxazole in the target compound differs from benzothiazole (e.g., ) by replacing sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity.
Substituent Effects: The 4-tert-butylphenoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents (e.g., 4-methylphenoxy in or chloro in ). Benzoxazole vs. Amino/Thiazolidinone: The benzoxazole core may improve metabolic stability compared to amino-substituted analogues (e.g., ) or thiazolidinone derivatives (e.g., ), which are prone to oxidation or hydrolysis.
Synthetic Yields : Compounds with simpler substituents (e.g., n-butyl in ) often exhibit higher yields (>80%) compared to bulkier or chiral analogues (e.g., 51–54% for ).
Pharmacological Implications
- Benzoxazole vs. Benzothiazole: Benzothiazoles (e.g., ) are known for antimicrobial and anticancer activities due to sulfur’s electronegativity. The benzoxazole in the target compound may offer similar efficacy with improved pharmacokinetics .
- tert-Butyl Group : The tert-butyl substituent likely increases membrane permeability and resistance to cytochrome P450-mediated metabolism compared to methyl or chloro groups .
- Acetamide Linkage : Common in CNS-active compounds, this moiety may facilitate blood-brain barrier penetration, though this depends on substituent bulk .
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O3 |
| Molecular Weight | 386.45 g/mol |
| LogP | 5.62 |
| Polar Surface Area | 46.728 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate hydrophobic nature, which often correlates with biological activity in various systems.
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The synthetic route typically includes steps such as hydrolysis, extraction, and purification through various chromatographic techniques to ensure high purity and yield.
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate activity against:
- Breast Cancer Cells : MCF-7 and MDA-MB series
- Lung Cancer Cells : A549 and H1975
- Liver Cancer Cells : HepG2
- Prostate Cancer Cells : PC3
- Colorectal Cancer Cells : HCT-116 and HT-29
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of key signaling molecules involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against various bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) revealed selective activity. The minimal inhibitory concentrations (MICs) for these strains indicate that certain derivatives can effectively inhibit bacterial growth, with some showing superior activity compared to standard antibiotics .
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of new benzamide derivatives containing the benzoxazole moiety. The findings suggested that modifications in the molecular structure significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced anticancer and antimicrobial activities compared to their counterparts with electron-withdrawing groups .
Table: Summary of Biological Activities
| Activity Type | Cell Lines/Strains | Observed Effects |
|---|---|---|
| Anticancer | MCF-7, A549, HepG2 | Induction of apoptosis |
| PC3, HCT-116 | Inhibition of cell proliferation | |
| Antimicrobial | Bacillus subtilis | Selective inhibition |
| Escherichia coli | Varying MIC values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
